6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione
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Overview
Description
6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione is a heterocyclic compound that contains a triazine ring with an aminomethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom. The reaction is typically carried out in an aqueous or alcoholic medium at a temperature range of 0-50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and catalysts may be used to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
6-(Aminomethyl)-2,4-dioxo-1,2,3,4-tetrahydro-1,3,5-triazine: Similar structure but lacks the aminomethyl group.
1,3,5-Triazine-2,4-dione: A simpler triazine derivative without the aminomethyl group.
6-(Hydroxymethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione: Contains a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C4H6N4O2 |
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Molecular Weight |
142.12 g/mol |
IUPAC Name |
6-(aminomethyl)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C4H6N4O2/c5-1-2-6-3(9)8-4(10)7-2/h1,5H2,(H2,6,7,8,9,10) |
InChI Key |
DISSJNGVPLEDJJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=O)NC(=O)N1)N |
Origin of Product |
United States |
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